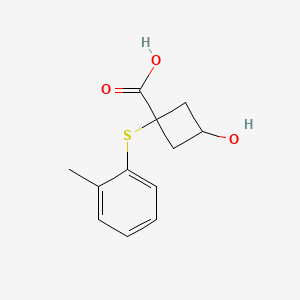
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3S It is a derivative of cyclobutane carboxylic acid, featuring a hydroxy group, an o-tolylthio group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with o-tolylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxy group, followed by the addition of o-tolylthiol to form the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The o-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(o-tolylthio)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(o-tolylthio)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The o-tolylthio group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A related compound with a keto group instead of a hydroxy group.
Cyclobutanecarboxylic acid: The parent compound without the hydroxy and o-tolylthio groups.
3-Hydroxycyclobutanecarboxylic acid: Similar structure but lacks the o-tolylthio group.
Uniqueness
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the hydroxy and o-tolylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C12H14O3S |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
3-hydroxy-1-(2-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c1-8-4-2-3-5-10(8)16-12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15) |
Clé InChI |
VCYOEUVVKAWJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SC2(CC(C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)






